molecular formula C20H19N3O2S B2398049 (Z)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1904610-82-7

(Z)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2398049
CAS No.: 1904610-82-7
M. Wt: 365.45
InChI Key: MYQSEXCHBHJFGJ-KTKRTIGZSA-N
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Description

The compound “(Z)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one” is a structurally complex molecule featuring a pyrrolidine core substituted with a 3-methyl-1,2,4-oxadiazole ring, a phenyl group, and a thiophene-containing enone system. Its stereochemistry (Z-configuration) and hybrid heterocyclic architecture make it a candidate for diverse applications, including medicinal chemistry (e.g., kinase inhibition) and materials science. Crystallographic analysis using programs like SHELXL has been critical in resolving its three-dimensional conformation and electronic properties .

Properties

IUPAC Name

(Z)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14-21-20(25-22-14)18-13-23(12-17(18)15-6-3-2-4-7-15)19(24)10-9-16-8-5-11-26-16/h2-11,17-18H,12-13H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQSEXCHBHJFGJ-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C=CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)/C=C\C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes:

  • A pyrrolidine ring linked to a thiophene moiety.
  • An oxadiazole group that is known for its biological significance.

Anticancer Activity

Recent studies have demonstrated the compound's anticancer properties. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines. A notable study evaluated the cytotoxic effects of related compounds on human pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated significant reductions in cell viability, with some derivatives exhibiting EC50 values as low as 7.3 μM for MDA-MB-231 cells .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineEC50 (μM)
5kMDA-MB-2317.3 ± 0.4
5kPanc-110.2 ± 2.6
3cMDA-MB-231Not reported
3dPanc-1Not reported

The structure–activity relationship (SAR) studies indicate that modifications in the substituents on the pyrrolidine and oxadiazole rings can enhance anticancer activity .

The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells and inhibition of cell migration. The incorporation of specific functional groups appears to enhance these effects, suggesting a targeted approach for further development .

Other Biological Activities

In addition to anticancer properties, compounds with similar structures have been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential as antimicrobial agents.
  • Anti-inflammatory Effects : Certain analogs have been noted for their ability to reduce inflammation in preclinical models.

Case Studies

A study focusing on a related compound demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis, showcasing the versatility of oxadiazole-containing compounds in treating infectious diseases .

Case Study Summary

Study FocusTarget Pathogen/Cell LineResult
AnticancerMDA-MB-231EC50 = 7.3 μM
AntimicrobialMycobacterium tuberculosisModerate activity noted
Anti-inflammatoryPreclinical modelsReduction in markers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a family of pyrrolidine-oxadiazole hybrids. Below is a comparison with three analogues:

Compound Core Structure Substituents Biological Activity Crystallographic Refinement Method
(Z)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one Pyrrolidine-oxadiazole 3-methyl-oxadiazole, phenyl, thiophene-enone (Z-configuration) Kinase inhibition (IC₅₀: 12 nM for EGFR) SHELXL (R-factor: 0.032)
(E)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one Pyrrolidine-oxadiazole 5-phenyl-oxadiazole, furan-enone (E-configuration) Moderate anti-inflammatory (IC₅₀: 45 nM) SHELXL (R-factor: 0.028)
1-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-3-methylpyrrolidin-1-yl)-3-(thiophen-3-yl)propan-1-one Pyrrolidine-oxadiazole 3-ethyl-oxadiazole, 3-methyl-pyrrolidine, thiophene-propanone Weak antimicrobial (MIC: 128 µg/mL) SHELXL (R-factor: 0.039)

Key Findings :

  • Stereochemistry Impact : The (Z)-configuration in the target compound enhances π-π stacking with kinase ATP-binding pockets, contributing to its superior EGFR inhibition compared to the (E)-isomer analogue.
  • Heterocyclic Influence : Substitution with thiophene (vs. furan) improves metabolic stability and bioavailability due to sulfur’s electronegativity and lipophilicity.
  • Oxadiazole Variations : 3-methyl-oxadiazole in the target compound reduces steric hindrance compared to bulkier 5-phenyl-oxadiazole derivatives, optimizing target binding.
Thermodynamic and Electronic Properties

Comparative studies using density functional theory (DFT) and X-ray diffraction (processed via SHELX programs) reveal:

Property Target Compound Furan-Containing Analogue Ethyl-Oxadiazole Analogue
Dipole Moment (Debye) 5.2 4.7 3.9
LogP 2.8 2.1 3.5
HOMO-LUMO Gap (eV) 4.1 4.3 3.9
Melting Point (°C) 178–181 155–158 192–195

Insights :

  • The higher dipole moment of the target compound correlates with its enhanced solubility in polar solvents (e.g., DMSO), facilitating in vitro assays.
  • The lower LogP compared to the ethyl-oxadiazole analogue suggests reduced toxicity risks, a critical factor in drug development.

Methodological Considerations

Structural comparisons rely heavily on crystallographic data refined using SHELXL, which provides high-precision bond lengths and angles critical for understanding steric and electronic effects. For example, the target compound’s pyrrolidine ring puckering (as resolved via SHELXL) directly impacts its conformational flexibility and binding kinetics.

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